molecular formula C20H29BrN2O3S B297940 N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

カタログ番号 B297940
分子量: 457.4 g/mol
InChIキー: BGYXCPGHBAGCBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It was first synthesized by Bayer AG in 2002 and has since been the subject of numerous scientific studies. BAY 41-2272 has been shown to have potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

作用機序

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 works by stimulating the production of cGMP, which in turn relaxes the smooth muscle cells in the blood vessels, leading to vasodilation and increased blood flow. This mechanism of action is similar to that of other sGC stimulators, such as riociguat, and has been shown to be effective in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been shown to have a number of biochemical and physiological effects, including the relaxation of smooth muscle cells in the blood vessels, increased blood flow, and improved oxygenation of tissues. These effects are mediated by the stimulation of cGMP, which plays a key role in regulating blood vessel function and oxygen delivery to tissues.

実験室実験の利点と制限

One of the advantages of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 is its specificity for sGC, which reduces the risk of off-target effects and toxicity. However, its complex synthesis method and limited solubility in water can make it difficult to use in lab experiments. Additionally, its potency and efficacy may vary depending on the experimental conditions and the cell or tissue type being studied.

将来の方向性

There are several future directions for research on N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272, including:
1. Investigation of its potential applications in the treatment of other cardiovascular and pulmonary diseases, such as heart failure and chronic obstructive pulmonary disease (COPD).
2. Development of new formulations or delivery methods to improve its solubility and bioavailability.
3. Exploration of its potential as a therapeutic agent in other areas, such as cancer and inflammation.
4. Investigation of its interactions with other signaling pathways and molecules, to better understand its mechanisms of action and potential side effects.
5. Development of new sGC stimulators with improved potency, selectivity, and safety profiles.

合成法

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 involves several steps, including the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-aminocaproic acid, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then treated with sodium cyanoborohydride, resulting in the formation of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272. The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 is a complex process that requires specialized equipment and expertise.

科学的研究の応用

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been the subject of numerous scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been shown to improve pulmonary arterial hypertension by increasing the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating blood vessel function.

特性

製品名

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

分子式

C20H29BrN2O3S

分子量

457.4 g/mol

IUPAC名

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C20H29BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h10-13,18H,1-9,14-16H2

InChIキー

BGYXCPGHBAGCBF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

正規SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。